Three-Dimensional Topology: Spiro[3.3]heptane Core as a Saturated Benzene Bioisostere
The spiro[3.3]heptane core serves as a saturated, three-dimensional bioisostere for a benzene ring, offering a higher fraction of sp3 carbons (Fsp3 = 1.0) compared to the planar, aromatic benzene (Fsp3 = 0) [1]. This structural difference is quantified by the number of possible disubstituted isomers: a benzene ring with two different substituents yields only 3 isomers, whereas a spiro[3.3]heptane core can generate 18 distinct isomers, all of which are chiral [2]. This dramatic increase in stereochemical diversity enables a more thorough exploration of chemical space and binding interactions with biological targets [3].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and number of possible disubstituted isomers |
|---|---|
| Target Compound Data | Fsp3 = 1.0 for spiro[3.3]heptane core; 18 possible disubstituted isomers |
| Comparator Or Baseline | Fsp3 = 0 for benzene; 3 possible disubstituted isomers |
| Quantified Difference | Fsp3 increased from 0 to 1.0; Isomer count increased by 6-fold (from 3 to 18) |
| Conditions | Core scaffold comparison for drug design and bioisosteric replacement |
Why This Matters
This provides a quantifiable advantage in exploring novel chemical space and achieving more selective target engagement compared to traditional planar aromatic scaffolds.
- [1] Chernykh, A. V., et al. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 2025. View Source
- [2] Haas, M., et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 2025, 27(36), 9849-9853. View Source
- [3] Chernykh, A. V., et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024, 63(9), e202316557. View Source
